molecular formula C20H18N4O B2381476 5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one CAS No. 893725-46-7

5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B2381476
CAS No.: 893725-46-7
M. Wt: 330.391
InChI Key: KMFUEJHDIXKEPH-UHFFFAOYSA-N
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Description

5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound with a molecular formula of C20H18N4O and a molecular weight of 330.38 g/mol This compound is characterized by its imidazo[4,5-b]pyridine core structure, which is a fused bicyclic system containing both imidazole and pyridine rings

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one are not fully understood yet. It is known that this compound plays a vital role in the metabolism of all living cells

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still being studied. It is believed to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is believed to exert its effects at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not fully understood. It is believed to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Preparation Methods

The synthesis of 5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one typically involves multi-step reactions. One common method is the cyclization of appropriate linear compounds under specific conditions. Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it has been evaluated as an antagonist for angiotensin-II receptors and platelet-activating factor receptors . The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

5-amino-1,3-dibenzylimidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c21-18-12-11-17-19(22-18)24(14-16-9-5-2-6-10-16)20(25)23(17)13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFUEJHDIXKEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(N=C(C=C3)N)N(C2=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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